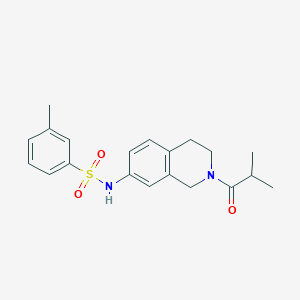

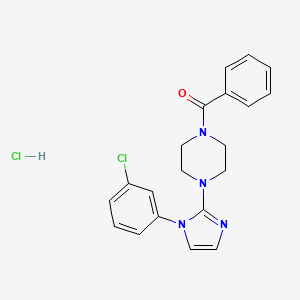

2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

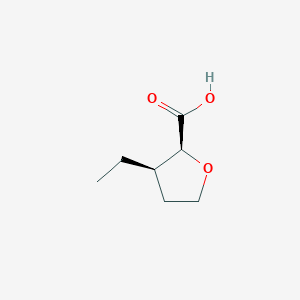

The compound "2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide" is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their potential biological activities, including anticancer properties. These compounds are characterized by the presence of a hydrazinecarbothioamide moiety, which can be modified to produce various derivatives with different substituents on the benzoyl ring, such as ethoxy groups, as well as on the nitrogen atom of the hydrazine group, such as methyl groups.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of thiosemicarbazide with different aldehydes or ketones in the presence of ethanol or other solvents. For example, the synthesis of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide was achieved by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Similarly, other derivatives can be synthesized by altering the starting aldehyde or ketone, which in the case of "2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide" would involve the use of 3-ethoxybenzaldehyde and subsequent methylation of the hydrazine nitrogen.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the crystal and molecular structure of a related compound was determined by X-ray diffractometry, revealing that it belongs to the triclinic crystal system with space group P-1 . Quantum chemical computations using density functional theory (DFT) are also employed to determine optimized structure parameters and to predict the behavior of these molecules in various applications, such as nonlinear optical (NLO) properties .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic rings. For example, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic compounds, demonstrating the reactivity of these derivatives under different conditions . The reactivity toward selected carbonyl compounds has also been studied, showing the potential of these compounds to form electron donor-acceptor interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are closely related to their molecular structure. Spectroscopic studies, including IR, UV-Vis, and NMR, provide insights into the electronic structure and bonding characteristics of these compounds. For instance, the IR spectra can reveal the presence of characteristic functional groups, while NMR can provide information on the electronic environment of specific atoms within the molecule . The thermal stability and magnetic properties of metal complexes with these ligands can also be assessed through thermal analyses and magnetic susceptibility measurements .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of Pyridazinones and Thiazolidinones: Compounds related to 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide are used in the synthesis of pyridazinones and thiazolidin-4-one derivatives, displaying a range of chemical reactions and potential applications in creating new chemical entities (Essam Abdel, 1991).

- Formation of Ethylidenehydrazinecarbothioamide: Another application is seen in the condensation processes forming compounds like ethylidenehydrazinecarbothioamide, which can further undergo transformations into various derivatives, illustrating the compound's versatility in organic synthesis (Mohamed et al., 2012).

Biological Activities

- Antimicrobial Properties: Various derivatives of 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide have been synthesized and tested for their antimicrobial activities. Some compounds have shown moderate to significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Kaur et al., 2011).

- Anticancer Potential: The compound and its derivatives have also been evaluated for their anticancer properties. Some derivatives have shown promising results against various cancer cell lines, indicating potential applications in cancer research and therapy (Al-Mutabagani et al., 2021).

- Synthesis of Complexes with Metal Ions: The compound's ability to form complexes with metals like rhodium, palladium, and platinum has been explored. These complexes have distinct spectral characteristics and could have applications in coordination chemistry and material science (Orysyk et al., 2014).

Propiedades

IUPAC Name |

1-[(3-ethoxybenzoyl)amino]-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-3-16-9-6-4-5-8(7-9)10(15)13-14-11(17)12-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSVWUWCVQYTKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NNC(=S)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2525162.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2525165.png)

![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)

![4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine](/img/structure/B2525179.png)